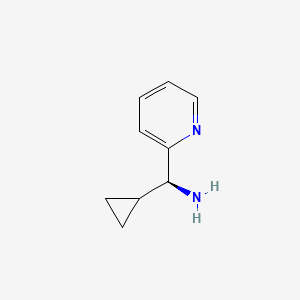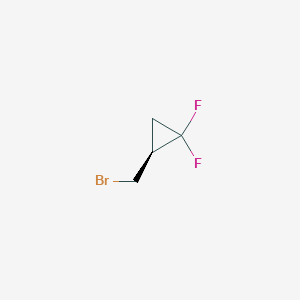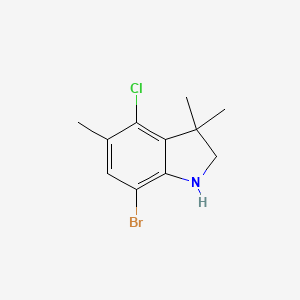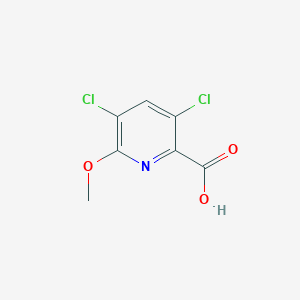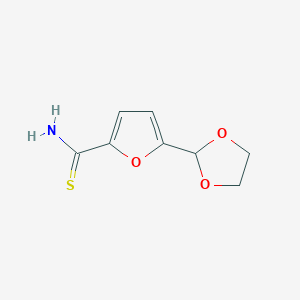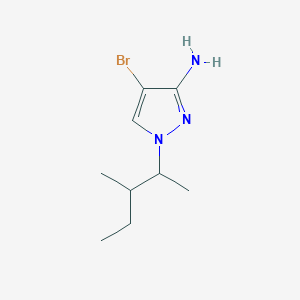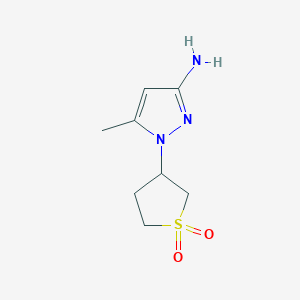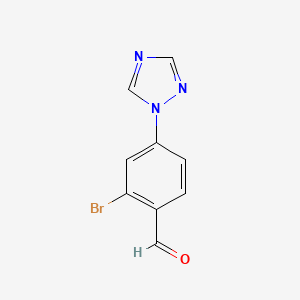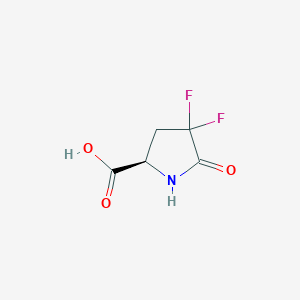
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include the presence of two fluorine atoms and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the reaction of a suitable pyrrolidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can introduce fluorine atoms into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反応の分析
Types of Reactions
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly useful in drug design, where the compound can serve as a lead molecule for developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid: Lacks the (2R) configuration, which may affect its biological activity.
4-Fluoropyrrolidine-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.
5-Oxopyrrolidine-2-carboxylic acid: Does not contain fluorine atoms, leading to reduced binding affinity in certain applications.
Uniqueness
The uniqueness of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid lies in its specific configuration and the presence of two fluorine atoms. These features contribute to its enhanced reactivity and binding affinity, making it a valuable compound in various research fields.
特性
分子式 |
C5H5F2NO3 |
|---|---|
分子量 |
165.09 g/mol |
IUPAC名 |
(2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m1/s1 |
InChIキー |
PBRKTVZHQNLFAU-UWTATZPHSA-N |
異性体SMILES |
C1[C@@H](NC(=O)C1(F)F)C(=O)O |
正規SMILES |
C1C(NC(=O)C1(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
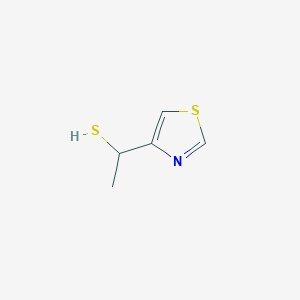
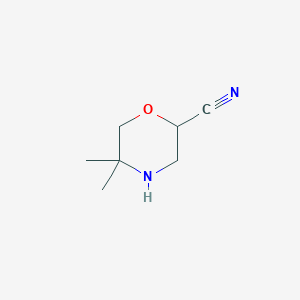
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
